Scientific Field: Physiology, Anatomy and Neuroscience
Application Summary: Rimonabant has been studied for its potential implications on age-related oxidative stress and inflammation.
Methods of Application: In the study, twenty-month-old female and male Wistar rats were divided into rimonabant-treated and aging control (untreated) groups.
Results: Two weeks of low dose rimonabant treatment significantly reduced the cardiac ROS via boosting of the antioxidant defense mechanisms as regards the HO system, and the SOD and glutathione content. Consistently, the age-related inflammatory response was alleviated.
Scientific Field: Endocrinology and Metabolism
Application Summary: Rimonabant has been used as a treatment for obesity.
Methods of Application: Rimonabant is administered orally, typically at a dose of 20 mg once daily.
Results: Clinical studies have shown that rimonabant 20 mg once daily produces significant decreases in weight and waist circumference in obese human subjects and improves the lipid profile and glucose control.
Application Summary: Rimonabant has been used to control body mass index (BMI) in overweight or obese patients.
Scientific Field: Endocrinology and Diabetes
Application Summary: Rimonabant has been used to improve glycemic control in patients with type 2 diabetes.
Rimonabant is a synthetic compound recognized primarily as an inverse agonist for the cannabinoid receptor type 1 (CB1). It was developed for clinical use as an anti-obesity medication and marketed under the trade names Acomplia and Zimulti. Initially approved in Europe in 2006, it was withdrawn in 2008 due to severe psychiatric side effects, including depression and anxiety, which raised concerns regarding its safety profile. Rimonabant is notable for being the first selective CB1 receptor antagonist, designed to counteract the effects of cannabinoid agonists such as tetrahydrocannabinol (THC) .
Rimonabant's mechanism of action hinges on its interaction with the CB1 receptor. This receptor is found throughout the body, including the brain, and plays a role in regulating appetite, energy expenditure, and reward processing []. By blocking CB1 receptor activation, Rimonabant aimed to suppress appetite and increase feelings of satiety, leading to weight loss [].
The primary chemical reaction involving rimonabant is its binding to the CB1 receptor, where it acts as an inverse agonist. This binding leads to a decrease in appetite and energy intake. The chemical formula for rimonabant is C22H21Cl3N4O, and its structure includes multiple functional groups that facilitate its interaction with the CB1 receptor .
Rimonabant's biological activity is primarily characterized by its role as an inverse agonist at the CB1 receptor. This action results in:
The synthesis of rimonabant involves several steps that typically include:
textStarting Material → Intermediate A → Intermediate B → Rimonabant
Rimonabant was primarily developed for:
Despite these applications, its market presence was short-lived due to safety concerns.
Rimonabant has been studied for its interactions with various receptors beyond CB1, including:
Rimonabant shares structural and functional similarities with several other compounds that act on cannabinoid receptors. Here are some notable examples:
Compound Name | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Drinabant | Antagonist | CB1 receptor antagonist | Developed specifically for obesity |
Taranabant | Antagonist | CB1 receptor antagonist | Designed to minimize side effects |
AM251 | Inverse Agonist | Selective CB1 receptor inverse agonist | Research tool for studying endocannabinoid system |
SR144528 | Antagonist | Selective CB2 receptor antagonist | Focused on immune modulation |
Rimonabant is unique due to its initial clinical promise as a weight-loss drug and its specific inverse agonistic action on the CB1 receptor, which contrasts with other compounds that may have broader or different receptor profiles .
Health Hazard;Environmental Hazard